molecular formula C12H18N2O5 B6206262 5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2352781-01-0

5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B6206262
CAS RN: 2352781-01-0
M. Wt: 270.3
InChI Key:
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Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The molecule also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

In terms of reactivity, the Boc group can be removed under acidic conditions . The carboxylic acid group can undergo typical acid-base reactions, and could also be activated for nucleophilic acyl substitution reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid' involves the protection of the amine group, followed by the synthesis of the oxazole ring and the subsequent deprotection of the amine group.", "Starting Materials": [ "2-amino-2-methylpropan-1-ol", "tert-butyl chloroformate", "2-bromoacetic acid", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the amine group by reacting 2-amino-2-methylpropan-1-ol with tert-butyl chloroformate in the presence of sodium hydride and ethyl acetate.", "Synthesis of the oxazole ring by reacting the protected amine with 2-bromoacetic acid in the presence of sodium hydroxide and water.", "Deprotection of the amine group by reacting the oxazole product with acetic acid and water." ] }

CAS RN

2352781-01-0

Molecular Formula

C12H18N2O5

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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